molecular formula C12H9ClO B3190419 1-(6-Chloro-2-naphthyl)ethanone CAS No. 42036-59-9

1-(6-Chloro-2-naphthyl)ethanone

Cat. No.: B3190419
CAS No.: 42036-59-9
M. Wt: 204.65 g/mol
InChI Key: HCZZBHVHIMDUSH-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-naphthyl)ethanone is a halogenated aromatic ketone featuring a naphthalene backbone substituted with a chlorine atom at the 6-position and an acetyl group at the 2-position.

Properties

CAS No.

42036-59-9

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(6-chloronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3

InChI Key

HCZZBHVHIMDUSH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Cl

Other CAS No.

42036-59-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key structural analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical Properties Synthesis Method Reference ID
1-(6-Chloro-2-naphthyl)ethanone C₁₂H₉ClO 204.65 6-Cl, 2-COCH₃ N/A (data gaps) Likely Friedel-Crafts acylation -
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone C₁₂H₉ClO₂ 220.65 4-Cl, 1-OH, 2-COCH₃ N/A Modified Nencki method (ZnCl₂)
1-(Naphthalen-2-yl)ethanone (parent) C₁₂H₁₀O 170.21 2-COCH₃ TLC Rf = 0.45; δ 2.71 (s, 3H, CH₃) in ¹H-NMR Standard acylation
1-(6-Hydroxy-2-naphthyl)ethanone C₁₂H₁₀O₂ 186.21 6-OH, 2-COCH₃ Boiling point: 370.1°C; Density: 1.213 g/cm³ N/A
1-(6-Methylnaphthalen-2-yl)ethanone C₁₃H₁₂O 184.23 6-CH₃, 2-COCH₃ N/A N/A
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH Melting point: 97–98°C 2-Chlorovanillin acetate reaction

Key Observations :

  • Solubility: Hydroxyl-substituted analogs (e.g., 1-(6-hydroxy-2-naphthyl)ethanone) exhibit higher polarity and boiling points due to hydrogen bonding, whereas methyl/ethyl analogs are more lipophilic .
  • Data Gaps: Direct physical property data (e.g., melting point, solubility) for this compound are lacking, highlighting a need for further characterization.

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